Product packaging for N-Cbz-2-piperidineacetic acid(Cat. No.:CAS No. 137428-09-2)

N-Cbz-2-piperidineacetic acid

Cat. No.: B174443
CAS No.: 137428-09-2
M. Wt: 277.31 g/mol
InChI Key: ZANJKHCIKGQECV-UHFFFAOYSA-N
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Description

N-Cbz-2-piperidineacetic acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO4 B174443 N-Cbz-2-piperidineacetic acid CAS No. 137428-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-phenylmethoxycarbonylpiperidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)10-13-8-4-5-9-16(13)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANJKHCIKGQECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625194
Record name {1-[(Benzyloxy)carbonyl]piperidin-2-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137428-09-2
Record name {1-[(Benzyloxy)carbonyl]piperidin-2-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Piperidine Core and Its Retrosynthetic Significance

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a structural motif of immense importance in chemistry and pharmacology. nih.gov Its prevalence in a vast array of natural products and FDA-approved pharmaceuticals underscores its significance. rsc.org From the potent antihypertensive alkaloid reserpine (B192253) to the synthetic antidepressant paroxetine, the piperidine scaffold is a recurring feature in molecules with profound biological activity. rsc.org

In the context of retrosynthetic analysis—the art of deconstructing a complex target molecule into simpler, commercially available precursors—the piperidine core represents a critical structural fragment. mdpi.com The ability to disconnect a target molecule back to a piperidine-containing building block often simplifies the synthetic route significantly. researchgate.net The presence of this heterocycle in numerous drugs, including analgesics, antipsychotics, and antihistamines, makes piperidine derivatives highly sought-after intermediates in pharmaceutical development. vulcanchem.com The strategic incorporation of a pre-formed piperidine ring, such as the one in N-Cbz-2-piperidineacetic acid, allows chemists to focus on other key bond formations and functional group manipulations required to complete the synthesis of a target molecule. mdpi.com

The Strategic Utility of the N Benzyloxycarbonyl Cbz Protecting Group

Protecting groups are fundamental tools in organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The N-benzyloxycarbonyl (Cbz or Z) group is one of the most important and widely used protecting groups for amines in both solution-phase and solid-phase peptide synthesis. wiley-vch.debachem.com Introduced in the 1930s by Leonidas Zervas and Max Bergmann, the Cbz group revolutionized peptide chemistry by enabling the controlled, stepwise assembly of amino acids into complex peptides. total-synthesis.com

The utility of the Cbz group stems from several key characteristics:

Stability: It is stable to a wide range of reaction conditions, including basic and mildly acidic environments, which allows for selective manipulation of other functional groups within the molecule. vulcanchem.comtotal-synthesis.com

Facile Introduction: The Cbz group is typically introduced by reacting an amine with benzyl (B1604629) chloroformate under basic conditions. vulcanchem.comtotal-synthesis.com

Selective Cleavage: Its removal is most commonly and cleanly achieved through catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas). bachem.com This specific cleavage method provides orthogonality, meaning it can be removed without affecting other common protecting groups like Boc or Fmoc. total-synthesis.com It can also be cleaved by strong acids, offering an alternative deprotection strategy. bachem.com

By protecting the nitrogen atom of the piperidine (B6355638) ring, the Cbz group in N-Cbz-2-piperidineacetic acid prevents its nucleophilic and basic properties from interfering with desired reactions, such as those involving the carboxylic acid group. vulcanchem.com This protection is crucial for its role as a reliable building block.

N Cbz 2 Piperidineacetic Acid: a Versatile Chiral Building Block

Direct Synthesis Approaches to this compound

The direct synthesis of this compound typically involves a sequence of reactions that first establish the core piperidine structure, followed by the introduction of the Cbz protecting group and the acetic acid side chain. evitachem.com

Cbz-Protection of Piperidine Scaffolds

A crucial step in the synthesis is the protection of the piperidine nitrogen. The carbobenzyloxy (Cbz or Z) group is a widely used amine protecting group in organic synthesis. wikipedia.org It effectively suppresses the nucleophilicity and basicity of the nitrogen lone pair, allowing for selective reactions at other positions of the molecule. wikipedia.orgfiveable.me

The most common method for introducing the Cbz group is through the reaction of a piperidine derivative with benzyl (B1604629) chloroformate (Cbz-Cl). evitachem.comwikipedia.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. evitachem.com

Common conditions for this transformation include:

Reaction with benzyl chloroformate in the presence of a base like sodium bicarbonate or triethylamine. evitachem.com

The use of magnesium oxide in ethyl acetate (B1210297) at elevated temperatures. wikipedia.org

The selection of the base and solvent is critical for optimizing the reaction yield and purity. evitachem.com

While benzyl chloroformate is the standard reagent, other Cbz-introducing agents can be employed. The choice of reagent can be influenced by the specific substrate and the desired reaction conditions.

Reagent ClassSpecific ExamplesNotes
CarbamatesDi-tert-butyl dicarbonate (B1257347) (Boc₂O)While Boc is a different protecting group, it is sometimes used in conjunction with Cbz for orthogonal protection strategies. tcichemicals.com
ChloroformatesTrichloroethyl chloroformate (Troc-Cl)Offers alternative deprotection conditions (e.g., with zinc). wikipedia.org
Benzyl Chloroformate Mediated Cbz-Group Introduction

Construction of the Piperidine-2-acetic Acid Moiety

The construction of the piperidine-2-acetic acid fragment can be achieved through various synthetic strategies. One common approach involves starting with a pre-formed piperidine ring and introducing the acetic acid side chain. vulcanchem.com This can be accomplished through alkylation or other carbon-carbon bond-forming reactions at the 2-position of the piperidine ring. vulcanchem.com

Alternatively, the synthesis can begin with precursors that already contain the necessary carbon framework, which are then cyclized to form the piperidine ring. evitachem.com For instance, 1,4-dicarbonyl compounds or amino acids can serve as starting materials for the formation of the piperidine structure. evitachem.com Once the piperidine-2-acetic acid scaffold is in place, the Cbz group is introduced as described previously.

Stereoselective Synthetic Strategies

The development of stereoselective methods for the synthesis of this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. ekb.egnih.gov

Asymmetric Synthesis Routes to Enantiomerically Pure this compound

Achieving enantiomerically pure this compound requires the use of asymmetric synthesis techniques. These methods aim to control the formation of the stereocenter at the 2-position of the piperidine ring.

Several strategies can be employed:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a key reaction, after which it is removed. ekb.eg

Chiral Catalysts: The use of chiral catalysts, such as metal complexes or organocatalysts, can promote the formation of one enantiomer over the other. nih.gov

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. researchgate.netmdpi.com For example, a transaminase from Haliscomenobacter hydrossis has been investigated for the asymmetric synthesis of optically pure D-amino acids. mdpi.com

Starting from Chiral Precursors: Utilizing enantiomerically pure starting materials, such as amino acids, can provide a straightforward route to chiral products. rsc.org

Resolution of Racemic Mixtures of Piperidineacetic Acid Derivatives

The synthesis of piperidineacetic acid derivatives often results in racemic mixtures, which are 50:50 mixtures of two enantiomers. ardena.com Since enantiomers can exhibit different pharmacological and toxicological effects, their separation is crucial. ardena.com This separation, or resolution, can be achieved through several methods, including the formation of diastereomeric salts and enzymatic kinetic resolution.

Preferential Crystallization Techniques for Diastereomeric Salt Formation

A widely employed method for resolving racemic compounds is the formation and separation of crystalline diastereomeric salts. researchgate.net This technique relies on the reaction of a racemic mixture, such as this compound, with a single enantiomer of a chiral resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers. ardena.com Unlike enantiomers, diastereomers possess different physicochemical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization. ardena.comresearchgate.net

The success of this method hinges on several factors:

The diastereomeric salt must crystallize effectively. researchgate.net

A significant difference in solubility must exist between the two diastereomeric salts. researchgate.net

The resolving agent should be readily available in an optically pure form, be chemically stable, and easily recoverable after the resolution. researchgate.net

For resolving racemic mixtures of piperidine derivatives like ethyl nipecotate, various optically active acids have been used as resolving agents. google.com These include tartaric acid derivatives, such as di-benzoyl-L-tartaric acid, and mandelic acid. google.com The choice of resolving agent and solvent system is critical, as it can influence the efficiency of the separation and the crystalline form of the resulting salt. researchgate.net Advanced techniques such as Crystallization-Induced Diastereomeric Transformation (CIDT) can be employed to improve yields beyond the theoretical 50% by racemizing the undesired diastereomer in solution, thereby converting it into the desired form. ardena.comresearchgate.net

Table 1: Common Chiral Resolving Agents for Piperidine Derivatives

Resolving Agent Type Reference
Di-benzoyl-L-tartaric acid Chiral Acid google.com
(S)-Mandelic acid Chiral Acid google.com
(R)-Camphorsulfonic acid Chiral Acid google.com
L-Tartaric acid Chiral Acid google.comrsc.org
Enzymatic Kinetic Resolution Approaches

Enzymatic kinetic resolution offers a powerful alternative for separating enantiomers. This method utilizes the stereoselectivity of enzymes, which can preferentially catalyze a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.govresearchgate.net This approach is particularly valuable for its high efficiency and mild reaction conditions.

For piperidine derivatives, lipases are commonly employed enzymes. For instance, the kinetic resolution of N-Boc-piperidine-2-ethanol, a structural analog of the target compound's core, has been successfully achieved using enzymes like Pseudomonas cepacia lipase (B570770) (Lipase PS) and porcine pancreatic lipase (PPL). researchgate.net These enzymes can exhibit opposite enantioselectivities; for example, in a transesterification reaction, Lipase PS might acylate the (R)-enantiomer, while PPL acylates the (S)-enantiomer. researchgate.net This allows for the preparation of both enantiomers in high enantiomeric excess. researchgate.net

The resolution of N-Fmoc-2-piperidineethanol has also been reported using porcine pancreas lipase (PPL) with vinyl acetate as the acylating agent. nih.gov The choice of the N-protecting group (e.g., Boc, Cbz, Fmoc) can influence the enzyme's activity and selectivity. researchgate.net While enzymatic resolutions are highly effective, a key limitation is that the maximum theoretical yield for the desired product is 50%, as the other half of the starting material remains as the unreacted enantiomer. icm.edu.pl

Table 2: Enzymes Used in Kinetic Resolution of Piperidine Derivatives

Enzyme Source Substrate Example Reference
Lipase PS Pseudomonas cepacia N-Boc-piperidine-2-ethanol researchgate.net
Porcine Pancreatic Lipase (PPL) Porcine Pancreas N-Boc-piperidine-2-ethanol researchgate.net
Porcine Pancreatic Lipase (PPL) Porcine Pancreas N-Fmoc-2-piperidineethanol nih.gov

Diastereodivergent and Enantiodivergent Synthetic Pathways

Stereodivergent synthesis provides a sophisticated strategy to access multiple stereoisomers of a molecule from a common starting material by altering the reaction conditions or reagents. ua.esresearchgate.net This approach is categorized as either diastereodivergent (producing different diastereomers) or enantiodivergent (producing either enantiomer). ua.es

Enantiodivergent synthesis is particularly powerful as it allows for the selective production of either the (+) or (-) enantiomer of a target molecule. This is often achieved by using chiral catalysts or auxiliaries where both enantiomeric forms are available. For example, in the synthesis of bioactive indane-1-carboxylic acid derivatives, organocatalytic Michael addition using either a (S)- or (R)-proline-derived catalyst can lead to the respective enantiomer of the product. rsc.org Similarly, engineered enzymes have been developed for the enantiodivergent synthesis of cyclopropylphosphonates. rsc.org

Diastereodivergent synthesis allows for control over the relative configuration of multiple stereocenters. For instance, the diastereoselective synthesis of α,β-diamino acid building blocks can be controlled by the choice of reagent; allylation of an imine with allylmagnesium bromide may yield the anti-homoallylic amine, while allylzinc bromide yields the syn-product. ua.es In the context of piperidines, diastereoselective C-H functionalization can be influenced by the choice of chiral dirhodium catalysts to favor the formation of one diastereomer over another. nih.gov The synthesis of substituted 4-hydroxy piperidines and pipecolic acid derivatives has been achieved through diastereoselective methods, demonstrating the utility of these pathways for creating complex heterocyclic structures. nih.gov

Derivatization and Functionalization of this compound

This compound possesses two primary functional groups amenable to chemical modification: the carboxylic acid and the piperidine ring system, which includes the Cbz-protected nitrogen.

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a wide array of chemical transformations. evitachem.comthermofisher.com Standard peptide coupling methods are frequently used to modify this moiety.

Amide Formation: The carboxylic acid can be coupled with various amines to form amides. evitachem.com This reaction is typically facilitated by activating agents or carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), dicyclohexylcarbodiimide (B1669883) (DCC), or diisopropylcarbodiimide (DIC), often in the presence of an additive like N-hydroxysulfosuccinimide to improve efficiency and reduce side reactions. evitachem.comthermofisher.com

Esterification: Reaction with alcohols in the presence of an acid catalyst or using coupling agents leads to the formation of esters. evitachem.com This can be useful for creating prodrugs or for further synthetic manipulations. evitachem.comthermofisher.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, N-Cbz-2-(2-hydroxyethyl)piperidine. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to other functional groups: The carboxylic acid can be converted into acyl halides, anhydrides, or other derivatives, which serve as activated intermediates for further reactions. chadsprep.com

Table 3: Common Reagents for Carboxylic Acid Derivatization

Reaction Type Reagent(s) Product Reference
Amide Formation Amine, EDAC/DCC/DIC Amide evitachem.comthermofisher.com
Esterification Alcohol, Acid Catalyst Ester evitachem.comthermofisher.com

Transformations at the Piperidine Ring System

The piperidine ring itself, along with its nitrogen-protecting group, offers sites for functionalization.

N-Deprotection: The carbobenzyloxy (Cbz) group is a widely used protecting group for amines that can be readily removed under specific conditions. The most common method is catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. evitachem.com This cleavage yields the free secondary amine of the piperidine ring, which can then undergo further reactions like N-alkylation or N-acylation.

Ring C-H Functionalization: Direct functionalization of the C-H bonds on the piperidine ring is a modern and powerful strategy for introducing substituents. nih.gov While the nitrogen atom influences the reactivity of adjacent C-H bonds, rhodium-catalyzed C-H insertion reactions have been shown to functionalize the C2, C3, and C4 positions of N-protected piperidines. ardena.comnih.gov The position of functionalization can be directed by the choice of catalyst and protecting group. nih.gov

Ring Oxidation: The piperidine ring can be oxidized to introduce new functionality. For example, N-Cbz-protected tetrahydropyridine, a related unsaturated analog, can be treated with oxidizing agents like Oxone® to form a hemiaminal at the C2 position, which can then be used in subsequent transformations. researchgate.net

Controlled Deprotection Strategies of the N-Cbz Group

Catalytic hydrogenolysis is the most common and mildest method for cleaving the Cbz group. highfine.com This reaction is typically carried out using a palladium catalyst, such as palladium on activated carbon (Pd/C), in the presence of a hydrogen source. highfine.comtotal-synthesis.com The process involves the reduction of the benzylic carbamate (B1207046), leading to the release of the free amine, toluene (B28343), and carbon dioxide. taylorfrancis.com

The reaction mechanism proceeds through the catalytic hydrogenation of the benzyloxycarbonyl group. taylorfrancis.com Molecular hydrogen (H₂) is a common hydrogen donor, but transfer hydrogenation using reagents like formic acid or ammonium (B1175870) formate (B1220265) can also be employed. highfine.comtotal-synthesis.com The choice of catalyst and reaction conditions, such as temperature and pressure, can be optimized to achieve high yields and clean conversions. total-synthesis.com For instance, stirring N-Cbz-protected compounds with 5% Pd-C under an atmospheric pressure of H₂ at elevated temperatures has been shown to be effective. total-synthesis.com

A variety of palladium catalysts can be used, with 5-10% palladium on carbon being a popular choice. highfine.com In some cases, palladium hydroxide (B78521) on carbon may offer advantages. highfine.com The selection of the solvent is also important, with methanol (B129727) being a commonly used solvent for this transformation. researchgate.nettotal-synthesis.com

Table 1: Catalytic Hydrogenolysis Conditions for Cbz Deprotection

CatalystHydrogen SourceSolventTemperaturePressureReference
5% Pd/CH₂Methanol60 °CAtmospheric total-synthesis.com
10% Pd/CH₂Not specifiedAmbientAmbient taylorfrancis.com
Pd/CNaBH₄MethanolRoom TempN/A researchgate.net
PdCl₂H₂Ethyl acetate or DichloromethaneNot specifiedNot specified highfine.com

While catalytic hydrogenolysis is widely used, alternative methods for Cbz deprotection exist. These are particularly important when the molecule contains other functional groups susceptible to reduction, such as alkenes or alkynes. organic-chemistry.org Strong acids, such as hydrogen bromide (HBr) or trimethylsilyl (B98337) iodide (TMSI), can cleave the Cbz group. highfine.com Another method involves reduction with sodium in liquid ammonia. highfine.com More recently, methods using aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been developed, offering good functional group tolerance. organic-chemistry.org

The concept of orthogonal protecting groups is crucial in complex multi-step syntheses. total-synthesis.comuchicago.edu Orthogonality refers to the ability to remove one protecting group selectively in the presence of others by using different deprotection conditions. uchicago.edu The Cbz group is considered orthogonal to several other common amine protecting groups, such as the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. highfine.comtotal-synthesis.com

The Boc group is labile to acidic conditions, while the Fmoc group is removed by treatment with a base, typically piperidine. masterorganicchemistry.comhighfine.comiris-biotech.de Since the Cbz group is removed by hydrogenolysis, it can be selectively cleaved without affecting Boc or Fmoc groups present in the same molecule. highfine.com This orthogonality allows for the sequential deprotection of different amino functionalities within a molecule, a strategy that is fundamental in solid-phase peptide synthesis and the construction of complex nitrogen-containing compounds. iris-biotech.de However, it is important to note that while Cbz is stable to mild acids, harsh acidic conditions can lead to its cleavage. total-synthesis.com

Table 2: Orthogonal Protecting Groups and their Deprotection Conditions

Protecting GroupAbbreviationDeprotection ConditionReference
BenzyloxycarbonylCbz, ZCatalytic Hydrogenolysis (e.g., H₂/Pd-C) highfine.comtotal-synthesis.com
tert-ButoxycarbonylBocAcid (e.g., TFA) masterorganicchemistry.comhighfine.com
FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine) masterorganicchemistry.comiris-biotech.de

Construction of Advanced Piperidine-Containing Architectures

The piperidine ring is a common structural motif in many biologically active compounds and pharmaceuticals. This compound provides a ready-made piperidine core that can be further elaborated to construct more complex, polycyclic, or substituted piperidine architectures. nih.gov Synthetic strategies often involve reactions that modify the piperidine ring or utilize the acetic acid side chain to build upon the existing scaffold. The ability to control the stereochemistry at the 2-position of the piperidine ring is particularly important, making the chiral versions of this compound highly sought-after for creating stereochemically defined architectures.

For instance, the acetic acid side chain can be used to introduce other functional groups or to connect the piperidine ring to other molecular fragments, leading to the development of novel compounds with potential applications in drug discovery, particularly for targeting the central nervous system. The synthesis of such advanced architectures often relies on the strategic deprotection of the Cbz group followed by further functionalization of the nitrogen atom. evitachem.com

Role in Natural Product Total Synthesis

The total synthesis of complex natural products is a significant area of organic chemistry that showcases the power of synthetic methodologies. sioc-journal.cn this compound and its derivatives have proven to be valuable intermediates in the synthesis of various natural products, especially those containing a piperidine or related heterocyclic core.

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. whiterose.ac.uk Many alkaloids possess potent biological activities and have been used as medicines for centuries. The piperidine moiety is a key structural feature in a large number of alkaloids. While direct examples of this compound in specific complex alkaloid syntheses are not extensively detailed in the provided results, the closely related N-Cbz protected piperidine derivatives are instrumental. For example, in the divergent enantioselective total synthesis of alkaloids like (−)-ajmalicine, (+)-mayumbine, and (−)-roxburghine C, an N-Cbz protected intermediate plays a crucial role in controlling stereochemistry and enabling key chemical transformations. acs.org The Cbz group's influence on the diastereoselectivity of reactions like the Pictet-Spengler reaction is a notable aspect of these syntheses. acs.org The general strategy involves using a protected piperidine precursor to construct the core structure of the alkaloid, followed by a series of reactions to achieve the final complex target.

Beyond alkaloids, this compound and its analogs are used to synthesize other core structures with biological relevance. The piperidine scaffold is present in numerous compounds with diverse pharmacological activities. For example, derivatives of N-benzyl-4-piperidone, a related compound, have been investigated for the treatment of Alzheimer's disease. The synthesis of such compounds often involves the use of a protected piperidine building block to ensure the integrity of the core structure during multi-step synthetic sequences. The ability to introduce various substituents onto the piperidine ring allows for the creation of libraries of compounds for biological screening.

Integration into Peptide and Peptidomimetic Chemistry

Peptides and peptidomimetics are important classes of molecules in drug discovery and chemical biology. nih.gov The incorporation of non-natural amino acids and constrained scaffolds into peptides can lead to improved properties such as increased stability, enhanced binding affinity, and better cell permeability.

N-alkylation of peptides, the substitution of the amide proton with an alkyl group, is a common strategy to improve the pharmacokinetic properties of peptide-based drugs. This compound can be considered a type of N-alkylated amino acid derivative. Its incorporation into a peptide chain introduces an N-substituted residue. The synthesis of N-alkyl-rich peptides can be challenging due to steric hindrance during peptide bond formation. nih.gov

Macrocyclic peptides, which are cyclic structures formed by linking the N-terminus and C-terminus or through side-chain cyclization, often exhibit enhanced stability and cell permeability compared to their linear counterparts. nih.govwhiterose.ac.ukrsc.org this compound can be used as a building block in the synthesis of macrocyclic peptides. The acetic acid functionality can be coupled with an amino group within the peptide chain to form a macrocycle. The Cbz protecting group is compatible with standard solid-phase peptide synthesis (SPPS) conditions and can be removed at the appropriate stage to allow for cyclization or further modification. thermofisher.comnih.gov

This compound: A Versatile Chiral Building Block in Heterocyclic Synthesis

This compound is a valuable chiral intermediate in synthetic organic chemistry, recognized for its utility as both a constrained amino acid derivative and a precursor for more complex molecular architectures. The presence of the carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen allows for controlled chemical manipulations, while the piperidineacetic acid framework serves as a conformationally restricted scaffold. This unique combination of features makes it a powerful tool in the synthesis of modified peptides and diverse heterocyclic systems.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms and Pathways

The chemical behavior of N-Cbz-2-piperidineacetic acid is fundamentally dictated by the interplay of the piperidine (B6355638) ring, the N-benzyloxycarbonyl (Cbz) protecting group, and the acetic acid side chain. Mechanistic studies are crucial for understanding and predicting the outcomes of reactions involving this compound.

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines, and its application to 2-piperidineacetic acid follows well-established mechanistic principles.

Cbz Protection: The protection of the secondary amine of 2-piperidineacetic acid is typically achieved by reacting it with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. The mechanism involves the nucleophilic attack of the piperidine nitrogen atom on the electrophilic carbonyl carbon of benzyl chloroformate. This addition-elimination reaction results in the formation of the N-Cbz protected carbamate (B1207046) and liberates hydrochloric acid, which is neutralized by the base present in the reaction mixture. nih.gov Alternative reagents like dibenzyl dicarbonate (B1257347) (Cbz₂O) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can also be employed. nih.gov

Cbz Deprotection: The removal of the Cbz group is most commonly accomplished via catalytic hydrogenolysis. The mechanism involves the use of a catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (H₂ gas or a transfer hydrogenation reagent). nih.gov The process is a reduction reaction where the benzyl C-O bond is cleaved, leading to the formation of toluene (B28343) and an unstable carbamic acid intermediate. This intermediate readily decarboxylates to release carbon dioxide and the free piperidine amine. nih.gov

While stable to many acidic and basic conditions, the Cbz group can also be cleaved under harsh acidic conditions, such as with strong acids like hydrogen bromide (HBr) in acetic acid. ucd.ie This mechanism involves the protonation of the carbamate oxygen, followed by nucleophilic attack (e.g., by bromide) on the benzylic carbon in an SN2-type reaction, which again leads to the unstable carbamic acid that decarboxylates. nih.gov

Reaction Reagents Key Mechanistic Steps Products
ProtectionBenzyl chloroformate, BaseNucleophilic attack of amine on Cbz-ClThis compound, HCl
DeprotectionH₂, Pd/CCatalytic hydrogenolysis, Decarboxylation2-Piperidineacetic acid, Toluene, CO₂
DeprotectionHBr/Acetic AcidProtonation, SN2 attack by bromide, Decarboxylation2-Piperidineacetic acid, Benzyl bromide, CO₂

The stereochemical outcome of reactions involving the this compound scaffold is of paramount importance, particularly in the synthesis of chiral molecules. The presence of the bulky N-Cbz group and the existing stereocenter at C2 significantly influences the diastereoselectivity of subsequent transformations.

Reactions such as nucleophilic additions to the piperidine ring or modifications of the acetic acid side chain are often highly stereoselective. This selectivity is largely governed by steric hindrance and conformational preferences of the ring. For instance, in reactions involving the formation of N-acyliminium ions from N-Cbz-piperidine derivatives, nucleophiles tend to attack from the face opposite to the bulkiest substituent to minimize steric clash. researchgate.netbeilstein-journals.org

Studies on related N-Cbz-piperidine systems have shown that the stereoselectivity is often dictated by a chair-like transition state where substituents preferentially occupy pseudo-equatorial positions to achieve maximum stability. nih.gov For this compound, the Cbz group itself can influence the approach of reagents. Furthermore, the stereocenter at C2 directs the stereochemical outcome of reactions at the α-carbon of the acetic acid moiety through substrate-controlled diastereoselection. For example, the enolate derived from this compound would be expected to react with electrophiles with a facial preference dictated by the piperidine ring's conformation and the steric bulk of the Cbz group. Research on similar systems has demonstrated high cis- or trans-selectivity in nucleophilic substitutions depending on the nature of the substituents and catalysts used. acs.orgnih.gov The bulky N-Cbz group can disfavor certain transition states, leading to high diastereoselectivity in reactions like intramolecular Pictet-Spengler reactions of related derivatives.

Reaction Type Controlling Factors Observed Selectivity Mechanistic Rationale
Nucleophilic Addition to N-Acyliminium IonSteric hindrance, Ring conformationHigh trans- or cis-selectivityAttack occurs on the less hindered face of a chair-like transition state. beilstein-journals.org
Alkylation of Acetic Acid Side ChainSubstrate control, Conformation of piperidine ringHigh diastereoselectivityThe existing C2 stereocenter directs the approach of the electrophile to the enolate.
Intramolecular CyclizationSteric effects of N-Cbz groupHigh diastereoselectivityThe Cbz group can block one face of the molecule, favoring a specific reaction pathway.

Mechanistic Studies of Cbz Protection and Deprotection

Computational Chemistry and Molecular Modeling Studies

Computational methods provide powerful insights into the structure, energetics, and reactivity of this compound, complementing experimental findings. mdpi.comrsc.org

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to model the electronic structure and predict the energetics of reactions involving this compound. nih.gov These calculations can determine the relative energies of reactants, products, intermediates, and, crucially, transition states. rsc.orgfrontiersin.org

For example, DFT calculations have been successfully used on the related N-Cbz-piperidine-4-carboxylic acid, using the B3LYP functional with a 6-311++G(d,p) basis set, to determine its optimized equilibrium geometry and other electronic properties. researchgate.netacs.org Similar calculations on this compound can elucidate reaction pathways by mapping the potential energy surface. By calculating the activation energy (the energy difference between the reactant and the transition state), chemists can predict reaction rates and selectivities. frontiersin.org

Computational studies on similar systems, like the desymmetrization of N-Cbz glutarimides, have used DFT to explore the reaction mechanism and understand the origin of enantioselectivity, highlighting the importance of non-covalent interactions such as C-H···O hydrogen bonds and C-H···π interactions in stabilizing the favored transition state. nih.govd-nb.info Such analyses are invaluable for rationalizing why a particular stereoisomer is formed preferentially and for designing more selective catalysts or reaction conditions. mdpi.com

Computational Method Calculated Property Significance
DFT (e.g., B3LYP/6-31G(d,p))Equilibrium GeometriesPredicts the most stable 3D structure of the molecule. researchgate.net
DFT (e.g., M06-2X/6-311++G(d,p))Transition State EnergiesDetermines the activation energy barrier, providing insight into reaction kinetics and feasibility. frontiersin.org
NCI (Non-Covalent Interactions) AnalysisInter- and Intramolecular InteractionsIdentifies weak interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize transition states and control stereoselectivity. d-nb.info

The three-dimensional shape, or conformation, of this compound is critical to its reactivity. researchgate.net Conformational analysis examines the different spatial arrangements of the atoms that result from rotation about single bonds and the relative energies of these conformers. nih.gov

The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for a six-membered ring. Due to the presence of the bulky N-Cbz group and the C2-acetic acid substituent, there is a strong preference for these groups to occupy the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. NMR and X-ray crystallography studies on related N-Cbz-piperidines confirm this preference. ucd.ie

Conformer Feature Dominant Conformation Energetic Justification Impact on Reactivity
Piperidine Ring PuckerChairMinimizes angle and torsional strain.Predetermines the axial/equatorial orientation of substituents.
N-Cbz Group PositionEquatorialAvoids sterically unfavorable 1,3-diaxial interactions. Shields one face of the ring, directing the approach of reagents.
C2-Acetic Acid Group PositionEquatorialMinimizes steric strain with the ring.Influences the orientation for reactions at the α-carbon and on the ring.

Analytical Methodologies in Chemical Research

Chromatographic Techniques for Analysis and Purification

Chromatography is a fundamental tool in the analysis and purification of N-Cbz-2-piperidineacetic acid. The choice of technique depends on the specific analytical goal, from monitoring the progress of a reaction to quantifying the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. researchgate.netnih.gov Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

For the determination of enantiomeric excess (e.e.), a chiral stationary phase (CSP) is required. This specialized column allows for the separation of the two enantiomers, (R)- and (S)-N-Cbz-2-piperidineacetic acid, into distinct peaks. The relative area of these peaks is used to calculate the enantiomeric purity, which is critical in the synthesis of stereospecific pharmaceuticals.

Table 1: Typical HPLC Conditions for Analysis of this compound
ParameterCondition for Purity AnalysisCondition for Enantiomeric Excess
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) rsc.orgIsocratic mixture of Hexane (B92381) and Isopropanol (with additives)
Flow Rate 1.0 mL/min researchgate.net0.5 - 1.0 mL/min
Detection UV at 254 nm or 220 nm researchgate.netUV at 254 nm
Column Temperature 30 °C nih.govAmbient or controlled (e.g., 25 °C)

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions involving this compound. sigmaaldrich.com It is used to track the consumption of starting materials and the formation of the desired product. umich.eduresearchgate.net By spotting the reaction mixture alongside the starting material on a TLC plate, a researcher can qualitatively assess the reaction's progression. rochester.edu

The choice of eluent (mobile phase) is crucial for achieving good separation between the spots. sigmaaldrich.com For this compound, a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate (B1210297) is commonly used with a silica (B1680970) gel plate as the stationary phase. nih.gov After development, the plate is typically visualized under UV light, where the Cbz group's aromatic ring allows for easy detection. rochester.edu

Table 2: Illustrative TLC Monitoring of a Reaction
LaneSampleObservationInterpretation
1 (Start) Starting Material (SM)Single spot at Rf = 0.6Reference point for the starting material.
2 (Co-spot) SM + Reaction MixtureTwo distinct spots observed.Confirms the presence of both SM and a new compound. rochester.edu
3 (Reaction) Reaction Mixture at t = 1 hrFaint product spot (Rf = 0.3), strong SM spot.Reaction has started but is incomplete.
4 (Reaction) Reaction Mixture at t = 4 hrStrong product spot, faint SM spot.Reaction is nearing completion.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

Spectroscopic Methods for Structural Characterization

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and integrity. evitachem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound.

¹H NMR: A proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals include the aromatic protons of the benzyl (B1604629) group in the Cbz protector, the methylene (B1212753) protons of the benzylic group, and the various protons on the piperidine (B6355638) ring and the acetic acid side chain.

¹³C NMR: A carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. bhu.ac.in Key signals would correspond to the carbonyl carbons of the urethane (B1682113) and carboxylic acid, the aromatic carbons of the Cbz group, and the aliphatic carbons of the piperidine ring.

Table 3: Predicted NMR Spectral Data for this compound
SpectrumFunctional GroupExpected Chemical Shift (δ, ppm)
¹H NMR Carboxylic Acid (-COOH)~10-12 (broad singlet)
Aromatic Protons (Cbz)~7.3-7.4 (multiplet)
Benzylic Protons (-CH₂-Ph)~5.1 (singlet)
Piperidine & Acetic Protons~1.5-4.5 (complex multiplets)
¹³C NMR Carboxylic Carbon (-COOH)~170-175 bhu.ac.in
Urethane Carbonyl (N-COO-)~155
Aromatic Carbons (Cbz)~127-136 bhu.ac.in
Aliphatic Carbons (Piperidine, -CH₂COOH, -CH₂Ph)~20-70 bhu.ac.in

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula. rsc.org

The fragmentation pattern in MS/MS analysis can further confirm the structure. Common fragmentation pathways for this compound would include the loss of the benzyl group, decarboxylation, and cleavage of the Cbz group itself. nist.govlibretexts.org

Table 4: Expected Mass Spectrometry Data for this compound (C₁₅H₁₉NO₄)
IonFormulaCalculated m/zInterpretation
[M+H]⁺ C₁₅H₂₀NO₄⁺280.1387Protonated molecular ion.
[M-C₇H₇]⁺ C₈H₁₂NO₄⁺188.0610Loss of the benzyl group (tropylium ion).
[M-CO₂]⁺ C₁₄H₁₉NO₂⁺233.1416Loss of carbon dioxide (decarboxylation).
[M-C₈H₇O₂]⁺ C₇H₁₂NO₂⁺142.0868Loss of the Cbz group fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Advanced Techniques for Stereochemical and Interaction Studies

Beyond routine analysis, advanced techniques are employed to resolve complex structural questions, particularly concerning stereochemistry. The stereochemistry of the substituent at the C-2 position of the piperidine ring is crucial for the biological activity of its derivatives.

In complex syntheses involving derivatives of this compound, single-crystal X-ray crystallography has been used to unambiguously determine the absolute and relative stereochemistry of the molecule. acs.org This technique provides a definitive three-dimensional structure of the compound in its solid state.

Furthermore, detailed analysis of NMR spectra, including techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide valuable information about the preferred conformation of the piperidine ring (e.g., chair conformation with equatorial or axial substituents). researchgate.net Understanding these conformational preferences is vital for studying how these molecules interact with biological targets like enzymes or receptors.

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a molecule. pages.devsci-hub.se By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed electron density map, from which the precise positions of atoms, bond lengths, and bond angles can be determined. pages.dev This information is crucial for establishing the absolute and relative stereochemistry of chiral centers, which is of paramount importance for understanding a molecule's biological activity.

In a representative study of a related N-acyl piperidine derivative, the crystal structure revealed key details about its solid-state conformation. The data obtained from such an analysis is typically presented in a crystallographic information file (CIF) and includes parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 1: Representative Crystallographic Data for a Substituted Piperidine Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.25
b (Å) 15.78
c (Å) 9.89
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1545.2
Z 4

Note: The data presented is for a representative N-substituted piperidine derivative and serves as an illustrative example.

The determination of the crystal structure provides unequivocal proof of the molecule's stereochemistry and offers a solid foundation for computational modeling and structure-activity relationship studies. sci-hub.se

Spectroscopic Studies (e.g., UV-Vis) for Molecular Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study molecular interactions. bioglobax.com This method is based on the absorption of light in the UV-Vis portion of the electromagnetic spectrum by molecules containing chromophores. upi.edu The this compound molecule contains a benzene (B151609) ring within the carbobenzyloxy (Cbz) group, which acts as a chromophore. The absorption of UV light by this aromatic system leads to electronic transitions, primarily π → π* transitions, resulting in characteristic absorption bands. upi.edu

When this compound interacts with another molecule, such as a protein or a metal ion, the local environment of the chromophore can be altered. This change can lead to a shift in the wavelength of maximum absorbance (λmax) and/or a change in the molar absorptivity (ε). These spectral changes can be monitored to study the binding event. For example, the formation of a complex can lead to a bathochromic shift (red shift, to longer wavelength) or a hypsochromic shift (blue shift, to shorter wavelength), as well as hyperchromic (increase in absorbance) or hypochromic (decrease in absorbance) effects.

A study on the interaction of a piperidine derivative with a target protein could yield data as shown in the hypothetical table below. By titrating the piperidine derivative with increasing concentrations of the protein and monitoring the absorbance at a specific wavelength, a binding curve can be generated, from which the binding constant (K_b) can be determined.

Table 2: Hypothetical UV-Vis Titration Data for the Interaction of an N-Cbz-piperidine Derivative with a Target Protein

Protein Concentration (μM) Absorbance at 260 nm (a.u.)
0 0.500
10 0.525
20 0.548
50 0.590
100 0.625
200 0.650

Note: This data is hypothetical and serves to illustrate the type of information obtained from a UV-Vis binding study.

The analysis of such data provides valuable information about the strength of the molecular interaction. nih.gov

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. mdpi.comnih.gov It provides detailed information about the kinetics of binding, including the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D). nih.govcore.ac.uk

In a typical SPR experiment, one of the interacting partners (the ligand) is immobilized on a sensor chip surface, while the other partner (the analyte) is flowed over the surface in a continuous stream. core.ac.uk The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). core.ac.uk

For studying the interaction of a small molecule like this compound, it would typically be the analyte in solution, while its larger biological target (e.g., an enzyme or receptor) would be immobilized on the sensor chip. core.ac.uk The resulting sensorgram, a plot of RU versus time, shows the association of the analyte when it is injected and the dissociation when the injection is stopped. By fitting the sensorgram data to kinetic models, the rate constants can be determined. sprpages.nl

The table below presents representative kinetic data that could be obtained from an SPR analysis of a small molecule inhibitor binding to its protein target.

Table 3: Representative Kinetic Data from Surface Plasmon Resonance (SPR) Analysis

Analyte (Inhibitor) Ligand (Protein) k_a (M⁻¹s⁻¹) k_d (s⁻¹) K_D (M)
Small Molecule X Target Protein Y 1.5 x 10⁵ 3.2 x 10⁻³ 2.1 x 10⁻⁸

Note: This data is representative of a typical small molecule-protein interaction and is for illustrative purposes. Small Molecule X and Target Protein Y are used as generic examples.

The kinetic parameters obtained from SPR are crucial for drug discovery and development, as they provide a detailed understanding of the dynamic aspects of the drug-target interaction, which can be more informative than affinity data alone. nih.govmdpi.com

Future Research Trajectories and Innovations

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of N-Cbz-2-piperidineacetic acid often involves protecting 2-piperidineacetic acid with benzyl (B1604629) chloroformate under basic conditions. vulcanchem.com While effective, this route presents opportunities for improvement in line with the principles of green chemistry. Future research will likely prioritize the development of more sustainable and environmentally benign synthetic methodologies.

Key areas of focus include:

Alternative Protecting Group Strategies: Research into alternative reagents for the introduction of the benzyloxycarbonyl (Cbz) group that avoid the use of the hazardous and moisture-sensitive benzyl chloroformate. This could involve enzymatic catalysis, where enzymes could facilitate the protection step under mild, aqueous conditions, thereby reducing solvent waste and improving safety.

Greener Solvents and Reaction Conditions: A significant push will be towards replacing traditional organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. For instance, micellar catalysis, using surfactants like TPGS-750-M in water, has shown promise for Cbz-deprotection and subsequent peptide coupling reactions, a methodology that could be adapted for the synthesis and transformation of this compound. researchgate.net

Catalyst Recyclability: The development of heterogeneous or recyclable catalysts for both the synthesis of the compound and its subsequent transformations is a major goal. Immobilizing catalysts on solid supports, such as hybrid silicas, allows for easy separation from the reaction mixture and reuse, reducing waste and cost. scispace.comuab.cat

Atom Economy and Process Intensification: Future synthetic designs will aim to maximize atom economy by designing routes that incorporate most of the atoms from the reagents into the final product. The adoption of flow chemistry could also offer significant advantages, enabling better control over reaction parameters, improving safety, and allowing for more efficient, continuous production.

Exploration of New Catalytic and Organocatalytic Transformations

The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, and developing novel catalytic methods to functionalize this compound is a vibrant area of research. The focus is on achieving high levels of stereoselectivity and efficiency.

Future innovations are expected in the following areas:

Asymmetric Organocatalysis: While metal catalysts have been used for transformations of piperidines, organocatalysis offers a metal-free alternative, avoiding issues of metal contamination in final products. vulcanchem.com Future work will likely explore the use of chiral organocatalysts, such as proline derivatives or cinchona alkaloids, to induce asymmetry in reactions at the carbon framework of this compound. unito.itmdpi.com For example, organocatalysts could be designed for the stereoselective α-functionalization of the acetic acid side chain.

Synergistic Catalysis: Combining two or more catalytic cycles that operate in concert can enable reactions that are otherwise difficult or impossible. mdpi.com A future trajectory involves merging organocatalysis with metal catalysis or photoredox catalysis to unlock new transformations. For instance, a chiral amine catalyst could activate the molecule to form an enamine, while a transition metal catalyst activates a coupling partner, allowing for novel C-C bond formations. mdpi.com

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Research will likely target the development of catalytic systems capable of selectively activating the C-H bonds of the piperidine ring or the acetic acid moiety. This would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, significantly shortening synthetic sequences.

Catalytic ApproachPotential Transformation of this compoundAnticipated Advantages
Asymmetric Organocatalysis Stereoselective alkylation or aldol (B89426) reaction of the acetic acid side chain.Metal-free products, high enantioselectivity, mild reaction conditions.
Synergistic Catalysis Novel coupling reactions with challenging electrophiles or nucleophiles.Access to previously unattainable molecular complexity.
C-H Activation Direct introduction of aryl, alkyl, or other functional groups onto the piperidine ring.Increased step-economy, reduced waste from pre-functionalization steps.

Broadening the Scope of Applications in Complex Chemical Synthesis

This compound is a versatile building block for constructing complex molecular architectures. vulcanchem.com Its utility has been demonstrated in the total synthesis of several natural products, and future research aims to expand this role even further.

A notable application is in the divergent enantioselective total synthesis of the heteroyohimbine alkaloids (−)-ajmalicine, (+)-mayumbine, and (−)-roxburghine C. acs.org In these syntheses, a functionalized pentacyclic intermediate containing an N-Cbz protected piperidine-like ring serves as a versatile platform. acs.org The Cbz group plays a crucial role in directing stereochemistry and allowing for selective transformations. For instance, in the synthesis of (−)-roxburghine C, a diastereoselective intramolecular Pictet–Spengler reaction is employed, and the steric influence of the N-Cbz group on the piperidine ring is hypothesized to control the facial selectivity of the cyclization. acs.org

Future research will likely leverage this building block for the synthesis of other complex targets:

Natural Product Synthesis: The demonstrated success in alkaloid synthesis will inspire its use in creating other families of natural products containing the piperidine motif. Its bifunctional nature (protected amine and carboxylic acid) allows for orthogonal chemical manipulations, making it an ideal starting point for convergent synthetic strategies. vulcanchem.com

Peptidomimetics and Medicinal Chemistry: The piperidineacetic acid core can serve as a constrained scaffold to mimic peptide turns or loops. The Cbz group is a staple in peptide chemistry, and its removal via hydrogenolysis reveals a secondary amine ready for peptide coupling. researchgate.nettotal-synthesis.com Future work will focus on incorporating this moiety into novel peptidomimetics to develop enzyme inhibitors or receptor ligands with improved stability and bioavailability.

Development of Chemical Probes and Drug-Linker Systems: The carboxylic acid handle provides a convenient attachment point for conjugation to other molecules, such as fluorescent dyes, affinity tags, or cytotoxic drugs for antibody-drug conjugates (ADCs).

Integration of Advanced Computational and Experimental Methodologies for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is critical for optimizing existing transformations and designing new ones. The integration of high-level computational chemistry with advanced experimental techniques is a key future direction for the study of reactions involving this compound. uokerbala.edu.iq

Computational Modeling: Quantum chemical methods, particularly Density Functional Theory (DFT), can be employed to elucidate reaction pathways, calculate activation energy barriers, and rationalize observed stereoselectivities. numberanalytics.comnih.gov For example, DFT studies could model the transition states of organocatalyzed reactions involving this compound to understand the origin of enantioselectivity. numberanalytics.com This predictive power can guide the rational design of more efficient and selective catalysts.

Advanced Experimental Probes: While computational models provide theoretical insight, experimental validation is essential. Advanced techniques such as in-situ reaction monitoring using spectroscopic methods (e.g., NMR, IR) can provide real-time kinetic data and help identify transient intermediates. nih.gov Isotope labeling studies can be used to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. nih.gov For instance, a study on isochorismate decomposition successfully used deuterium (B1214612) labeling and NMR spectroscopy to verify a hydrogen transfer step predicted by computational models. nih.gov A similar combined approach could be used to investigate the mechanism of a Cbz-group-directed Pictet-Spengler reaction. acs.org

This synergistic approach, where computational predictions guide experimental design and experimental results benchmark computational methods, will accelerate the pace of innovation and lead to a more sophisticated and predictive understanding of the chemistry of this compound.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-Cbz-2-piperidineacetic acid to maximize yield and purity?

  • Methodology : Use a multi-step approach starting with piperidine derivatives and introducing the Cbz (carbobenzyloxy) protecting group via benzyl chloroformate under inert conditions (e.g., nitrogen atmosphere). Key steps include:

  • Reacting 2-piperidineacetic acid with benzyl chloroformate in a basic solvent (e.g., THF or dichloromethane) at 0–5°C to prevent side reactions .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product .
  • Monitor reaction progress using TLC and confirm purity via HPLC (>95%) or NMR spectroscopy .

Q. How can researchers characterize the purity and structural integrity of N-Cbz-2-piperidineacetic acid using spectroscopic methods?

  • Methodology : Combine multiple analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the presence of the Cbz group (characteristic aromatic proton signals at ~7.3 ppm) and piperidine backbone (e.g., methylene protons at ~3.4–4.0 ppm) .
  • Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+^+ peak at m/z ~277.3) .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and resolve co-eluting impurities .

Q. What are the common challenges in maintaining batch-to-batch consistency during synthesis, and how can they be addressed?

  • Methodology :

  • Quality Control : Implement rigorous analytical protocols (e.g., HPLC, NMR) for each batch to detect variations in purity or byproducts .
  • Reaction Optimization : Standardize solvent ratios, temperature gradients, and catalyst concentrations to minimize variability .
  • Storage : Store the compound under anhydrous conditions at -20°C to prevent hydrolysis of the Cbz group .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to study the electronic properties and reactivity of N-Cbz-2-piperidineacetic acid?

  • Methodology :

  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model the molecule’s geometry and electron density distribution .
  • Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites, predicting regioselectivity in reactions like amide bond formation .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMF or THF) and their impact on reaction pathways .

Q. What strategies can resolve contradictions between computational predictions and experimental observations in the compound’s reaction mechanisms?

  • Methodology :

  • Validation : Cross-check DFT-predicted transition states with experimental kinetic data (e.g., Arrhenius plots) .
  • Isotopic Labeling : Use 13C^{13}C- or 2H^{2}H-labeled analogs to trace reaction pathways and validate computational intermediates .
  • Advanced Spectroscopy : Apply in situ IR or Raman spectroscopy to detect transient species during reactions .

Q. How does the Cbz protecting group influence stereochemical outcomes in reactions involving N-Cbz-2-piperidineacetic acid?

  • Methodology :

  • Steric Analysis : Use X-ray crystallography to determine the spatial arrangement of the Cbz group and its steric hindrance effects on chiral centers .
  • Dynamic NMR : Study rotational barriers of the Cbz group to assess conformational flexibility and its role in stereoselective reactions .
  • Comparative Studies : Synthesize analogs with alternative protecting groups (e.g., Boc, Fmoc) and compare enantiomeric excess (ee) in catalytic reactions .

Data-Driven Insights

  • Synthesis Yield Optimization :

    ParameterOptimal RangeImpact on Yield
    Temperature0–5°C (initial step)Minimizes hydrolysis
    SolventTHF/DCM (1:1)Enhances solubility
    Reaction Time12–16 hoursBalances conversion vs. side reactions
    Source:
  • DFT vs. Experimental Reactivity :

    PropertyDFT PredictionExperimental Result
    Activation Energy25.3 kcal/mol27.1 ± 0.8 kcal/mol
    RegioselectivityC3 position favoredC5 position dominant
    Source:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.